Pteriatoxin B
Description
Properties
Molecular Formula |
C45H70N2O10S |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
2-amino-3-[1-[(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-dien-29-yl]-2-hydroxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C45H70N2O10S/c1-26-8-6-10-36-42(20-27(2)29(4)23-47-36)15-11-30(35(24-48)58-25-34(46)40(50)51)19-33(42)38-39-37(49)28(3)21-44(55-38,56-39)22-32-9-7-13-43(53-32)16-17-45(57-43)41(5,52)14-12-31(18-26)54-45/h19,27-29,31-35,37-39,48-49,52H,1,6-18,20-25,46H2,2-5H3,(H,50,51)/t27-,28+,29-,31-,32+,33+,34?,35?,37+,38-,39+,41+,42+,43+,44+,45+/m0/s1 |
InChI Key |
LFJGSGOBUAJRGA-WXGMTVHPSA-N |
Isomeric SMILES |
C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(CO)SCC(C(=O)O)N |
Canonical SMILES |
CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(CO)SCC(C(=O)O)N |
Synonyms |
pteriatoxin B |
Origin of Product |
United States |
Isolation and Natural Occurrence of Pteriatoxin B
Relationship with Pinnatoxins (PnTXs)
Pteriatoxin B shares a close structural relationship with pinnatoxins (PnTXs), another group of potent cyclic imine toxins. researchgate.netlmu.de Both Pteriatoxins and Pinnatoxins feature polyether macrocycles with 6,7-spiro, 5,6-bicyclo, and 6,5,6-trispiro ketal rings. capes.gov.brresearchgate.net It is widely suggested that pteriatoxins are biotransformation products of pinnatoxins within shellfish. researchgate.netnih.govifremer.frifremer.fr Specifically, it is hypothesized that Pinnatoxin G may serve as a precursor to Pteriatoxins A, B, and C through metabolic and hydrolytic processes in the bivalve. nih.govacs.org This metabolic link explains the co-occurrence of these toxins in the same organisms and their structural similarities. Pinnatoxins themselves have been isolated from various bivalves, including Pinna muricata and Crassostrea gigas (Pacific oysters), from regions such as Japan and South Australia. nih.govresearchgate.net
Isolation from Bivalve Molluscs (e.g., Pteria penguin)
Association with Other Cyclic Imine Toxins (e.g., Spirolides, Gymnodimines, Portimines)
This compound belongs to the broader family of cyclic imine toxins, which includes several other notable members such as spirolides, gymnodimines, and portimines. nih.govacs.orglgcstandards.com These toxins are all characterized by the presence of a cyclic imine functional group, which is a key pharmacophore responsible for their neurotoxic activity. mdpi.comnih.gov
Spirolides: These toxins, produced by the dinoflagellate Alexandrium ostenfeldii, share structural similarities with pteriatoxins, particularly in their macrocyclic framework. europa.eulgcstandards.comnih.gov
Gymnodimines: Produced by the dinoflagellate Karenia selliformis, gymnodimines are another class of cyclic imine toxins that have been found in various marine environments. nih.govresearchgate.net
Portimines: These are more recently discovered cyclic imine toxins, also produced by Vulcanodinium rugosum. researchgate.netacs.orgdntb.gov.ua The co-production of pinnatoxins and portimines by the same dinoflagellate species further highlights the interconnectedness of these marine toxins. researchgate.netresearchgate.netnih.gov
While this compound has so far only been identified in Pteria penguin from Japan, the widespread distribution of other cyclic imine toxins and their producing organisms suggests the potential for a broader geographical presence of pteriatoxin precursors. nih.govmdpi.com
Table 1: Key Characteristics of this compound and Related Toxins
| Toxin | Chemical Class | Primary Natural Source (Isolation) | Geographical Origin (Isolation) |
| This compound | Cyclic Imine | Pteria penguin (bivalve) | Okinawa, Japan |
| Pinnatoxins | Cyclic Imine | Pinna muricata, Crassostrea gigas | Japan, Australia |
| Spirolides | Cyclic Imine | Alexandrium ostenfeldii (dinoflagellate) | Global |
| Gymnodimines | Cyclic Imine | Karenia selliformis (dinoflagellate) | Global |
| Portimines | Cyclic Imine | Vulcanodinium rugosum (dinoflagellate) | France, New Zealand |
Structural Elucidation and Stereochemical Assignment of Pteriatoxin B
Spectroscopic Methodologies for Gross Structure Determination
The initial determination of the planar structure of Pteriatoxin B relied heavily on advanced spectroscopic methods. These techniques provided the fundamental data necessary to piece together the molecule's complex framework. The structural elucidation of this compound, along with its analogs Pteriatoxin A and C, was accomplished based on detailed spectral analyses. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of the pteriatoxins. researchgate.netresearchgate.net Although pteriatoxins B and C were isolated as a 1:1 mixture which complicated initial analysis, extensive NMR experiments were crucial for clarifying their structures. researchgate.netresearchgate.net Techniques such as 2D NMR would have been employed to establish the connectivity of the carbon skeleton and the relative stereochemistry of the numerous chiral centers. The interpretation of NMR data, in conjunction with other spectral information, allowed for the complete structural assignment. researchgate.netlibretexts.org The final stereochemistry of this compound as the 34R isomer was ultimately confirmed through total synthesis and comparison with the natural product. researchgate.netnih.gov
Tandem mass spectrometry (MS/MS) played a vital role in establishing the molecular weight and elemental composition of this compound. researchgate.netresearchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESIMS) would provide the precise molecular formula, C₄₅H₇₀N₂O₁₀S. researchgate.netlibretexts.org MS/MS fragmentation analysis was used to confirm the presence of key structural subunits by observing the characteristic loss of fragments. This method is a standard for identifying known and discovering new cyclic imine toxins. jst.go.jp The structural determination of this compound was based on these detailed MS/MS spectral analyses, which complemented the data obtained from NMR. researchgate.netresearchgate.net
| Spectroscopic Method | Application in this compound Structural Elucidation | Key Findings |
| NMR Spectroscopy | Elucidation of the carbon skeleton, proton and carbon environments, and relative stereochemistry. | Confirmed the complex polyether backbone and the connectivity of the various ring systems. Essential for determining the 3D arrangement of atoms. researchgate.netresearchgate.net |
| MS/MS Analyses | Determination of molecular weight, elemental composition, and structural fragments. | Provided the molecular formula and confirmed the presence of the macrocyclic core and other key moieties through fragmentation patterns. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of Molecular Architecture
The spectroscopic data enabled the detailed characterization of this compound's unique and complex molecular architecture, which it shares with the pinnatoxin family of toxins. researchgate.net
This compound is characterized by a large, macrocyclic structure. jst.go.jpescholarship.org This polyether macrocycle is a defining feature of the molecule. researchgate.net The backbone of the molecule can be traced as a single, long carbon chain that forms the macrocycle. researchgate.net This structural feature is common among cyclic imine toxins, which typically possess a macrocycle with a ring size between 14 and 27 carbons. jst.go.jpucl.ac.uk
A key functional group and common pharmacophore in this class of toxins is the cyclic imine. jst.go.jpescholarship.org Pteriatoxins possess a seven-membered cyclic imine ring. researchgate.net This nitrogen-containing ring is a crucial part of the molecule's architecture and is a defining characteristic of the broader group of cyclic imine (CI) toxins. jst.go.jpescholarship.orgucl.ac.uk The final steps of the total synthesis of pteriatoxins involved the carefully planned cyclization to form this imine ring. researchgate.net
Identification of β-Hydroxy Sulfide (B99878) Moieties
Pteriatoxins are part of a significant group of sulfur-containing natural products that feature β-hydroxy sulfide groups. researchgate.netresearchgate.net The identification of these moieties within this compound was accomplished through comprehensive spectral analyses, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS/MS). researchgate.net These techniques revealed the presence of a sulfur atom bonded to a carbon atom, which is, in turn, adjacent to a carbon bearing a hydroxyl group. This structural feature is also found in other biologically active natural products, such as leukotrienes. researchgate.net The synthesis of pteriatoxins has often involved the strategic opening of an epoxide ring with a thiol-containing reagent to create the characteristic β-hydroxy sulfide linkage. beilstein-journals.org
Stereochemical Assignment of this compound
The initial structural proposals for pteriatoxins, including this compound, were based on their spectral similarity to pinnatoxins. nih.govnih.gov However, the stereochemistry at the C34 and C2' positions remained unassigned. nih.gov The definitive assignment of these stereocenters was a critical step in fully characterizing the molecule.
The total synthesis of all four possible stereoisomers for the this compound/C series played an indispensable role in the final stereochemical assignment. nih.govresearchgate.net By having access to each stereochemically pure isomer—(34R,2'R), (34R,2'S), (34S,2'R), and (34S,2'S)—researchers could systematically compare their properties to those of the natural mixture. nih.gov This unified synthetic approach allowed for the independent creation of stereoisomers at both the C34 and C2' positions. nih.gov The synthesis of these diastereomers was crucial for rigorously addressing the stereochemical problem, as simple spectroscopic comparison had proven insufficient. nih.gov
While comparing NMR spectroscopic data between the synthetic stereoisomers and the natural mixture of pteriatoxins B and C was challenging, it provided key diagnostic markers. nih.gov Analysis of the ¹H NMR spectra of the four synthetic stereoisomers revealed that several signals, including those for C32-H, C29-H, C30-H, C28-H, C-35-H, and C36-H, could differentiate the C34-R series from the C34-S series. nih.gov The chemical shift of the C29-H proton emerged as a particularly clear indicator. nih.gov
However, assigning the C2' configuration via NMR proved difficult due to the sensitivity of the NMR profile to sample preparation conditions like ionic state and concentration. nih.gov A breakthrough came with the development of a high-performance liquid chromatography (HPLC) method capable of separating the four stereoisomers. nih.gov This technique, coupled with mass spectrometry (LC-MS/MS), allowed for the direct comparison of the natural sample with the synthetic standards. nih.gov The analysis demonstrated that natural this compound matched the synthetic (34R,2'R) stereoisomer. nih.gov
Data Tables
Table 1: Diagnostic ¹H NMR Chemical Shifts (ppm) for Synthetic this compound/C Stereoisomers
| Proton | (34R,2'R)-PtTX B | (34R,2'S)-PtTX B | (34S,2'R)-PtTX C | (34S,2'S)-PtTX C | Natural PtTX B | Natural PtTX C |
| C29-H | 4.663 | 4.685 | 4.527 | 4.524 | 4.61 | 4.54 |
Data sourced from ¹H NMR analysis of synthetic and natural samples. nih.gov
Table 2: Stereochemical Assignment of Natural Pteriatoxins
| Compound | C34 Configuration | C2' Configuration | Final Assignment |
| This compound | R | R | (34R,2'R) |
| Pteriatoxin C | S | R | (34S,2'R) |
Assignment based on comparative analysis of synthetic stereoisomers and natural samples via HPLC and LC-MS/MS. nih.gov
Total Synthesis Strategies for Pteriatoxin B
Unified Total Synthesis Approaches to Pteriatoxins A-C
The structural similarities between pteriatoxins A, B, and C, which primarily differ at the C34 and C2' stereocenters, prompted the development of a unified synthetic strategy to access all possible diastereomers. nih.govnih.govresearchgate.net This approach, pioneered by Kishi and coworkers, was designed to be highly convergent, assembling the complex macrocycle from several key building blocks. nih.govorganic-chemistry.org The core philosophy behind this unified strategy was the ability to independently synthesize stereoisomers at the C34 and C2' positions, thereby allowing for the systematic preparation and subsequent stereochemical assignment of each pteriatoxin. nih.govnih.gov
The retrosynthetic analysis reveals a plan to construct the pteriatoxin backbone from three main fragments: a dithiane component, a vinyl iodide, and an alkyl iodide. nih.gov Notably, two of these building blocks were previously utilized in the total synthesis of the related marine toxin, pinnatoxin A, highlighting the efficiency and adaptability of this synthetic design. nih.govorganic-chemistry.org This strategic convergence significantly streamlined the synthetic efforts towards the entire pteriatoxin family. researchgate.net The availability of all potential stereoisomers through this unified total synthesis proved to be indispensable in the definitive assignment of the stereochemistry for pteriatoxins A, B, and C. researchgate.netnih.gov
Key Synthetic Transformations and Methodologies
The successful construction of pteriatoxin B hinged on the strategic implementation of several powerful chemical reactions. These transformations were crucial for assembling the complex carbon framework and installing the numerous stereocenters with high fidelity.
Intramolecular Diels-Alder Reaction for Macrocycle Formation
A cornerstone of the unified total synthesis of pteriatoxins is the intramolecular Diels-Alder (IMDA) reaction, which masterfully constructs the carbocyclic core of the molecule. nih.govnih.govresearchgate.net This key transformation involves the cycloaddition of a diene and a dienophile tethered within the same molecule to form the macrocyclic ring system. nih.gov The efficiency of this reaction was found to be significantly influenced by the choice of protecting groups on the C34/C35 diol of the precursor. nih.govorganic-chemistry.org
For instance, thermal conditions (170 °C in dodecane) were employed to induce the cyclization. nih.govorganic-chemistry.org A critical observation was that changing the protecting groups from bulky silyl (B83357) ethers (TBS) to acyl groups not only accelerated the reaction but also influenced the stereochemical outcome, specifically the exo/endo selectivity of the cycloaddition. nih.govorganic-chemistry.org This level of control was paramount for guiding the synthesis towards the desired diastereomer. nih.gov The application of the IMDA reaction in this context showcases its power in generating significant molecular complexity in a single, strategic step. rsc.org
Stereocontrol in Synthetic Pathways
Achieving precise stereocontrol throughout the synthesis was a formidable challenge due to the numerous chiral centers present in this compound. The unified synthetic strategy was meticulously designed to address this by allowing for the independent synthesis of all possible diastereomers. nih.govresearchgate.net This was crucial for the unambiguous assignment of the absolute stereochemistry of the natural product. researchgate.net
The synthesis of all C34 and C2' stereoisomers was a testament to the high level of stereocontrol achieved. nih.gov The ability to generate each diastereomer in a stereochemically well-defined manner was essential for comparing the synthetic compounds with the natural isolates, which were often found as inseparable mixtures. nih.gov This systematic approach, providing access to all stereoisomers, played an indispensable role in establishing the definitive stereochemistry of pteriatoxins A, B, and C. researchgate.netnih.gov
Epoxide Thiolysis in Side Chain Elaboration
The installation of the cysteine-containing side chain of this compound was accomplished through a regioselective epoxide ring-opening reaction, a process known as epoxide thiolysis. beilstein-journals.org In a key synthetic step, an advanced intermediate containing an epoxide was reacted with a protected cysteine derivative. beilstein-journals.org This nucleophilic attack of the thiol group onto the epoxide resulted in the formation of a β-hydroxy sulfide (B99878), successfully coupling the side chain to the macrocyclic core. beilstein-journals.org This method proved to be an effective and reliable way to introduce the complex amino acid moiety late in the synthetic sequence. beilstein-journals.org
Synthesis of Diastereomers and Stereochemically Homogeneous Compounds
A significant achievement in the study of pteriatoxins was the synthesis of all possible diastereomers of pteriatoxins A, B, and C. nih.govnih.gov This comprehensive approach was necessitated by the fact that natural samples of pteriatoxins B and C were isolated as an inseparable 1:1 mixture. nih.govnih.gov To definitively assign the stereochemistry of the natural products, it was imperative to have access to each pure, stereochemically homogeneous diastereomer for comparison. nih.gov
The unified synthetic plan was instrumental in achieving this goal, as it allowed for the independent synthesis of the C34 and C2' stereoisomers. nih.gov Through careful execution of the synthetic sequence, each of the four possible stereoisomers for the this compound/C series was successfully prepared. nih.gov Subsequent analysis, primarily through detailed ¹H NMR spectroscopy, of these synthetic, stereochemically pure compounds enabled the differentiation of the C34-R and C34-S series, ultimately leading to the elucidation of the absolute stereochemistry of the natural toxins. nih.gov This systematic and rigorous approach underscores the power of total synthesis as a tool for structural verification of complex natural products. nih.govresearchgate.net
Biosynthetic Investigations of Pteriatoxin B
Proposed Biosynthetic Pathways of Pteriatoxins
Pteriatoxins (PtTXs) are potent neurotoxins that feature polyether macrocycles with 6,7-spiro, 5,6-bicyclo, and 6,5,6-trispiro ketal rings, a structure they share with the related pinnatoxins (PnTXs). researchgate.net The leading hypothesis posits that pteriatoxins are not directly produced by a single microorganism but are rather the metabolic byproducts of pinnatoxin precursors. researchgate.netnih.gov Specifically, pathways have been proposed that explain the biotransformation of pinnatoxins produced by dinoflagellates into the various pteriatoxin analogues, including Pteriatoxin B, found in shellfish tissues. ifremer.fr
Research suggests that specific pinnatoxin molecules undergo metabolic and hydrolytic transformations within shellfish to become pteriatoxins. nih.govacs.org For instance, Pinnatoxin G is considered a likely progenitor for Pteriatoxins A, B, and C. nih.govacs.orgnih.gov These transformations represent a crucial step in the formation of the final pteriatoxin molecules.
Role of Precursor Molecules
The biosynthesis of this compound is dependent on the availability and transformation of specific precursor molecules. Scientific evidence points strongly to a direct lineage from the pinnatoxin family, which are themselves complex natural products.
A significant body of research supports the hypothesis that this compound, along with its analogues A and C, are metabolites of Pinnatoxin G (PnTX G). researchgate.netnih.gov Pteriatoxins have not been identified in isolates of the dinoflagellates known to produce pinnatoxins, but they have been isolated from bivalve mollusks that accumulate pinnatoxins. researchgate.netmdpi.com This suggests that the transformation from PnTX G to the pteriatoxins occurs within the shellfish. mdpi.commdpi.com The proposed mechanism involves metabolic and hydrolytic processes that alter the structure of PnTX G to yield the various pteriatoxin forms. nih.govacs.org
The fundamental carbon skeleton of both pinnatoxins and pteriatoxins is of polyketide origin. nih.govresearchgate.net Polyketides are a diverse class of natural products assembled by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate. rasmusfrandsen.dkwikipedia.org This process is analogous to fatty acid synthesis but with greater structural variability. nih.gov The complex macrocyclic framework of this compound is constructed through this pathway, which is common for many dinoflagellate toxins. nih.govresearchgate.net The structural similarities between various cyclic imine toxins, such as spirolides, gymnodimines, and pinnatoxins, suggest a shared genetic basis for their polyketide biosynthesis. researchgate.net
Hypothesized Derivation from Pinnatoxin G (PnTX G) Metabolism in Shellfish
Involvement of Marine Microorganisms in Biosynthesis
The creation of this compound is a multi-stage process involving at least two types of marine organisms: a dinoflagellate that synthesizes the precursor and a shellfish that metabolizes it.
The primary producers of the pinnatoxin precursors are marine dinoflagellates. ird.frwikipedia.org The species Vulcanodinium rugosum has been definitively identified as the source organism for a family of cyclic imine neurotoxins, including Pinnatoxin G, the direct precursor to this compound. researchgate.netnih.govmdpi.comwikipedia.org This benthic dinoflagellate produces PnTX G, which can then accumulate in filter-feeding organisms. ifremer.frnih.gov While some research initially suggested different dinoflagellates might produce different pinnatoxins, V. rugosum is now widely recognized as the producer of the key precursors for the pteriatoxins found in many regions. nih.govird.fr
Once shellfish consume V. rugosum and accumulate pinnatoxins, their metabolic systems modify the precursor molecules. food.gov.ukfood.gov.uk It is hypothesized that Pteriatoxins A, B, and C are formed through these biotransformations of PnTX G within the shellfish. nih.govnih.gov This metabolic process is not unique to pteriatoxin formation; shellfish are known to create a variety of other pinnatoxin derivatives, such as acylated esters, through similar transformation pathways. mdpi.comfood.gov.ukifremer.fr The isolation of pteriatoxins exclusively from shellfish and not from V. rugosum cultures provides strong evidence for the crucial role of shellfish metabolism in their biosynthesis. researchgate.netmdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Pteriatoxin A | PtTX A |
| This compound | PtTX B |
| Pteriatoxin C | PtTX C |
| Pinnatoxin A | PnTX A |
| Pinnatoxin B | PnTX B |
| Pinnatoxin C | PnTX C |
| Pinnatoxin D | PnTX D |
| Pinnatoxin E | PnTX E |
| Pinnatoxin F | PnTX F |
| Pinnatoxin G | PnTX G |
| Pinnatoxin H | PnTX H |
| Gymnodimines | |
| Kabirimine | |
| Portimine |
Molecular and Cellular Pharmacology of Pteriatoxin B
Interaction with Neurotransmitter Receptors
Pteriatoxin B, a potent neurotoxin, exerts significant effects on the nervous system by interacting with crucial neurotransmitter receptors. researchgate.net Its primary mode of action involves the disruption of normal signaling pathways, which has made it a subject of interest in neuropharmacological research.
Binding to Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
This compound is recognized for its potent and strong binding to nicotinic acetylcholine receptors (nAChRs). researchgate.netescholarship.org These receptors are ligand-gated ion channels that play a critical role in mediating fast synaptic transmission throughout the central and peripheral nervous systems. mdpi.comnih.gov The interaction of this compound with nAChRs is antagonistic, meaning it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. researchgate.net This blockade of nAChRs disrupts normal neurotransmission. researchgate.net
Nicotinic receptors are pentameric proteins, composed of five subunits arranged around a central ion-conducting pore. mdpi.com The binding site for acetylcholine and competitive antagonists like this compound is located at the interface between adjacent subunits. mdpi.comnih.gov The high affinity and specificity of this binding underscore the potent neurotoxicity of the compound. researchgate.net
Table 1: Summary of this compound Interaction with nAChRs
| Feature | Description | Source(s) |
|---|---|---|
| Target Receptor | Nicotinic Acetylcholine Receptor (nAChR) | researchgate.netescholarship.org |
| Mode of Action | Antagonism | researchgate.net |
| Effect | Blocks neurotransmission by preventing acetylcholine binding | researchgate.net |
| Binding Site | Interface between adjacent receptor subunits | mdpi.comnih.gov |
| Significance | Primary mechanism of neurotoxicity | researchgate.net |
Implications for Neurotransmission Research
The specific and potent way in which toxins like this compound interact with nAChRs makes them valuable molecular probes for neuroscience research. nih.gov By studying the binding of this compound, researchers can gain a deeper understanding of the structure and function of nicotinic receptors. nih.govbiorxiv.org Such toxins are pivotal in mapping the ligand-binding sites and exploring the conformational changes that receptors undergo during channel gating. biorxiv.org
Investigating the effects of this compound helps to clarify the diverse physiological roles of nAChR subtypes in the nervous system. nih.gov A thorough understanding of how these toxins disrupt neurotransmitter systems can provide insights into the pathophysiology of various neurological and psychiatric conditions where these systems are dysregulated. mdpi.comnih.govucsd.edu
Modulation of Ion Channel Activity
Beyond its interaction with neurotransmitter receptors, this compound also influences the activity of other critical ion channels, contributing to its complex pharmacological profile.
Activation of Ca2+-Channels
Research has shown that pteriatoxins, the family to which this compound belongs, can activate calcium (Ca2+) channels. researchgate.netmdpi.comresearchgate.net Voltage-gated Ca2+ channels are fundamental in cellular signaling, acting as key transducers of membrane potential changes into intracellular calcium transients. fsu.edu These calcium signals are responsible for initiating a wide range of physiological processes, including gene expression, synaptic transmission, and muscle contraction. fsu.edufrontiersin.org The activation of these channels by this compound leads to an influx of calcium ions into the cell, which can significantly alter cellular function. researchgate.net
Table 2: Effects of this compound on Ion Channel Activity
| Ion Channel | Action | Cellular Consequence | Source(s) |
|---|
| Ca2+ Channels | Activation | Influx of Ca2+ ions, leading to altered intracellular signaling | researchgate.netmdpi.comresearchgate.net |
Regulation of Cellular Adhesion Molecules
This compound also demonstrates activity outside of the nervous system, notably through its ability to regulate molecules involved in cellular adhesion and inflammatory processes.
Inhibition of Vascular Cell Adhesion Molecule 1 (VCAM-1) Expression
This compound has been found to inhibit the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1). researchgate.netresearchgate.net VCAM-1 is a key protein expressed on the surface of endothelial cells, typically in response to inflammatory cytokines. mdpi.comnih.gov It plays a critical role in the inflammatory response by mediating the firm adhesion of leukocytes, such as monocytes and lymphocytes, to the vascular endothelium, which is a prerequisite for their migration into surrounding tissues. researchgate.netfrontiersin.org
By inhibiting the expression of VCAM-1, this compound can interfere with this crucial step in the inflammatory cascade. researchgate.netresearchgate.net The ability to downregulate VCAM-1 expression is a significant area of interest for the development of treatments for chronic inflammatory diseases, such as atherosclerosis, where leukocyte recruitment is a key pathological event. mdpi.comresearchgate.netresearchgate.net
Table 3: this compound's Effect on Cellular Adhesion
| Molecule | Action | Implication | Source(s) |
|---|
| VCAM-1 | Inhibition of expression | Reduces adhesion and infiltration of leukocytes, potentially mitigating inflammatory responses | researchgate.netresearchgate.net |
This compound as a Molecular Tool for Biological Research
This compound (PtTX-B), a potent marine biotoxin, has become a significant molecular tool in biological research due to its specific and powerful interaction with voltage-gated calcium channels (VGCCs). nih.govmdpi.com These channels are crucial for converting electrical signals at the cell surface into intracellular calcium transients, which in turn initiate a wide array of physiological events. nih.gov The ability of PtTX-B to modulate these channels allows researchers to dissect the complex roles of calcium signaling in both normal physiology and disease states. mdpi.commdpi.com
Small-molecule probes like this compound are invaluable for perturbing biological systems to illuminate cellular processes and evaluate new therapeutic targets. nih.gov The high affinity and specificity of marine algal toxins for various human receptors make them powerful tools for acting on the nervous and muscular systems by regulating key physiological functions. mdpi.com
A primary application of PtTX-B is in the detailed pharmacological and functional characterization of VGCCs. mdpi.com By selectively activating these channels, scientists can study their structural and functional properties, including their kinetics and downstream effects. mdpi.comresearchgate.net This is essential because different subtypes of VGCCs are involved in diverse cellular signal transduction pathways, such as muscle contraction, hormone secretion, and regulation of gene expression. nih.gov The use of toxins that can differentiate between various channel subtypes has been instrumental in advancing the understanding of their specific physiological roles. mdpi.com
In neurobiology, PtTX-B is utilized to investigate the fundamental mechanisms of neurotransmission and neuronal plasticity. mdpi.comnih.gov Voltage-gated ion channels are central to neuronal communication, and their dysfunction is linked to numerous neurodevelopmental disorders. mdpi.comnih.gov By manipulating the influx of calcium into neurons with PtTX-B, researchers can explore its direct impact on processes like neurotransmitter release and synaptic integration. nih.gov These studies offer critical insights into the molecular underpinnings of neurological functions and diseases. nih.govfrontiersin.org
The following table details research findings on the effects of toxins on voltage-gated calcium channels, which is the mechanism that makes this compound a useful molecular tool.
| Toxin/Compound | Channel Type(s) Affected | Observed Effect in Research Studies |
| ω-agatoxins (Type I, II, IV) | L, N, and P/Q-type Ca²⁺ channels | Presynaptically block specific types of voltage-gated calcium channels. mdpi.com |
| ProTx-I and ProTx-II | T- and L-type Ca²⁺ channels | Potently inhibit T- and L-type voltage-gated calcium channels. mdpi.com |
| ω-grammotoxin-SIA | N- and P-type Ca²⁺ channels | Potently inhibits channels by impeding voltage-dependent channel gating. nih.gov |
| Amlodipine besylate | L-type Ca²⁺ channels | Blocks intracellular calcium transient in response to high potassium depolarization. plos.org |
Furthermore, the study of this compound contributes to the broader field of toxicology and the understanding of marine biotoxins. researchgate.net Research into its structure and function helps to clarify the mechanisms of action for a class of potent toxins that includes related compounds like Pteriatoxin A, Pteriatoxin C, and the highly potent Maitotoxin. researchgate.net This knowledge is vital for developing detection methods and potential countermeasures for seafood poisoning events. researchgate.net The chemical synthesis of Pteriatoxins A, B, and C has also provided a platform for further biological and pharmacological investigation. organic-chemistry.org
Structure Activity Relationship Sar Studies of Pteriatoxin B and Analogues
Systematic Modification and Evaluation of Pteriatoxin B Analogues
While comprehensive systematic modification studies focusing solely on a wide range of this compound analogues are not extensively documented in publicly available research, the total synthesis of pteriatoxins and their diastereomers has been a significant achievement in organic chemistry. jst.go.jp These synthetic endeavors have provided access to these complex molecules, enabling the confirmation of their absolute stereochemistry and offering a platform for future analogue synthesis to probe structure-activity relationships. researchgate.netorganic-chemistry.org
The synthesis of analogues of related cyclic imine toxins, such as portimines, has demonstrated that modifications at various sites can significantly impact biological activity. For instance, in portimine A analogues, alterations to the molecule's stereochemistry and the introduction of different functional groups led to notable changes in their anti-proliferative activity in cancer cell lines. chemrxiv.org This underscores the principle that even subtle structural changes can have profound biological consequences, a concept that is directly applicable to the study of this compound.
The development of synthetic strategies for complex molecules like epothilone (B1246373) B has shown that a convergent approach, utilizing a common intermediate to generate a series of analogues with varied side chains, is a powerful tool for SAR studies. nih.gov A similar strategy applied to this compound would be invaluable in systematically mapping its SAR landscape. The primary challenge remains the complex, multi-step synthesis required to produce the core pteriatoxin scaffold. organic-chemistry.org
Influence of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of pteriatoxins. The subtle differences in the spatial orientation of specific substituents can lead to dramatic variations in toxicity.
Impact of C34 and C2' Configurations
The total synthesis of all possible stereoisomers of pteriatoxins has been instrumental in elucidating the stereochemistry at the C34 and C2' positions. mdpi.com These synthetic achievements have allowed for the unambiguous assignment of the absolute stereochemistry of the naturally occurring pteriatoxins. researchgate.net
Research has indicated that the stereochemistry at these centers is a critical determinant of biological activity. In a study on portimine A, a related cyclic imine, it was found that the stereochemistry at the C-5 position was crucial for its anti-proliferative effects, with the epimer showing significantly reduced toxicity. chemrxiv.org This highlights the sensitivity of the biological targets of these toxins to the precise stereochemical configuration of the ligand. While direct comparative data for all C34 and C2' epimers of this compound is limited, the principle of stereochemical influence on activity is well-established within this class of compounds.
Differential Activities Among Pteriatoxins A, B, and C
The naturally occurring pteriatoxins A, B, and C provide a clear example of how subtle structural and stereochemical differences translate into significant variations in toxicity. Pteriatoxins are structurally very similar to pinnatoxins, with the key difference being the presence of a cysteine moiety on the side chain of pteriatoxins. researchgate.net Pteriatoxin A, B, and C differ in the attachment point and stereochemistry of this cysteine residue. nih.gov
Toxicological studies have revealed a striking difference in the potency of these analogues. A mixture of this compound and C has been reported to be significantly more toxic than Pteriatoxin A. mdpi.comresearchgate.net This suggests that the configuration of the cysteine substituent on the cyclohexene (B86901) ring is a major factor influencing the toxin's interaction with its biological target.
Table 1: Acute Toxicity of Pteriatoxin Analogues in Mice
| Toxin | LD50 (µg/kg, i.p.) | Reference |
| Pteriatoxin A | 100 | researchgate.net |
| This compound/C (mixture) | 8 | researchgate.net |
This table illustrates the potent toxicity of the this compound and C mixture compared to Pteriatoxin A, as determined by intraperitoneal (i.p.) injection in mice.
Identification of Key Pharmacophoric Elements
The term pharmacophore refers to the specific arrangement of molecular features that are essential for a molecule to interact with its biological target and elicit a response. For the broader class of cyclic imine toxins, to which pteriatoxins belong, the cyclic imine moiety is considered a key component of the pharmacophore. researchgate.net
While detailed pharmacophore modeling specific to this compound is not widely published, studies on the related pinnatoxins provide valuable insights. The unique substituents on the pinnatoxin macrocycle are known to target specific structural determinants on the nAChR, conferring subtype selectivity. nih.gov It is highly probable that the cysteine-containing side chain of this compound plays a similar crucial role in its binding affinity and potency. The significant difference in toxicity between Pteriatoxin A and the B/C mixture strongly supports the hypothesis that the precise positioning of this side chain is a critical pharmacophoric element. mdpi.comresearchgate.net The spiroimine functionality is thought to be a key pharmacophore for these fast-acting shellfish toxins. researchgate.net
Ecological and Environmental Dynamics of Pteriatoxin B
Origin and Transfer within Marine Food Webs
Pteriatoxin B, along with its analogs Pteriatoxin A and C, is not directly produced by a primary organism. researchgate.netresearchgate.net Instead, it is understood to be a metabolic byproduct, or a biotransformation product, of precursor toxins. nih.govmdpi.comfrontiersin.org Research strongly suggests that pteriatoxins are derived from pinnatoxins (PnTXs), a group of cyclic imine toxins. researchgate.netresearchgate.netnih.gov Specifically, Pinnatoxin G is considered a likely precursor that undergoes transformation within shellfish. nih.govfood.gov.uk
The ultimate origin of the precursor toxins is the benthic dinoflagellate Vulcanodinium rugosum. researchgate.netmdpi.comnih.gov This microalga is the identified producer of pinnatoxins. mdpi.comnih.gov The transfer through the marine food web begins when filter-feeding bivalve molluscs ingest V. rugosum cells. frontiersin.orgmdpi.com This initiates the process of toxin accumulation and subsequent metabolism.
The primary vector in which this compound and its related compounds have been identified is the Okinawan bivalve or pearl oyster, Pteria penguin. researchgate.netnih.gov To date, the detection of pteriatoxins has been exclusively in this species in Japan. mdpi.comresearchgate.net The transfer pathway is a clear example of how toxins produced at lower trophic levels can move up the food chain, concentrating in consumer organisms. frontiersin.orgplos.org
Table 1: Origin and Toxin Vector for this compound
| Attribute | Description | Source |
|---|---|---|
| Precursor Toxin | Pinnatoxin G (PnTX G) | nih.govfood.gov.uk |
| Precursor Producer | Vulcanodinium rugosum (dinoflagellate) | researchgate.netmdpi.comnih.gov |
| Primary Vector | Pteria penguin (Okinawan bivalve) | researchgate.netnih.gov |
Association with Harmful Algal Blooms (HABs)
The presence of this compound in the marine environment is intrinsically linked to the occurrence of Harmful Algal Blooms (HABs). wikipedia.org The dinoflagellate responsible for producing the precursor pinnatoxins, Vulcanodinium rugosum, can proliferate under certain environmental conditions, leading to blooms. lmu.deny.gov These blooms represent a concentrated source of toxins that can be introduced into the food web. mdpi.comfrontiersin.org
Pteriatoxins belong to the larger class of cyclic imine toxins, which are considered emerging marine biotoxins often associated with HAB events. researchgate.netnih.govnih.gov The proliferation of toxic microalgae is a natural phenomenon, but it can pose a significant threat as these toxins are transferred to and accumulated by marine fauna. mdpi.comfrontiersin.org The occurrence of V. rugosum blooms is therefore a critical prerequisite for the formation of pteriatoxins in shellfish. lmu.de While the blooms themselves are natural, factors such as nutrient enrichment and changes in water temperature may influence their frequency and intensity. wikipedia.org
Bioaccumulation and Biotransformation in Shellfish
The detection of this compound in shellfish is a direct result of bioaccumulation and biotransformation. Filter-feeding bivalves, such as the pearl oyster Pteria penguin, consume large volumes of water and ingest phytoplankton, including toxic dinoflagellates like V. rugosum. frontiersin.orgmdpi.com
Bioaccumulation: Pteriatoxins A, B, and C were first discovered and isolated from the tissues of the Okinawan bivalve Pteria penguin. researchgate.netnih.gov This remains the only species in which these specific toxins have been identified, highlighting a specific bioaccumulation pathway. mdpi.comresearchgate.net Shellfish can accumulate toxins to levels much higher than those found in the surrounding water. mdpi.com
Biotransformation: It is widely hypothesized that pteriatoxins are not directly accumulated from the algae but are formed within the shellfish through metabolic processes. researchgate.netresearchgate.netmdpi.com PnTX G, produced by V. rugosum, is believed to be the precursor molecule. nih.gov Inside the shellfish, PnTX G undergoes metabolic and hydrolytic transformations, leading to the creation of Pteriatoxins A, B, and C. nih.govmdpi.comfood.gov.uk This biotransformation represents a detoxification pathway or metabolic alteration by the mollusc. nih.gov The exact enzymatic processes involved in this transformation are a subject of ongoing research.
Table 2: Pteriatoxin Analogs and Their First Identified Source
| Toxin Analog | Source Organism | Location of Discovery |
|---|---|---|
| Pteriatoxin A | Pteria penguin | Okinawa, Japan nih.gov |
| This compound | Pteria penguin | Okinawa, Japan nih.gov |
| Pteriatoxin C | Pteria penguin | Okinawa, Japan nih.gov |
Role in Marine Chemical Ecology
In the broader context of marine chemical ecology, this compound and its related compounds are examples of secondary metabolites that mediate interactions between organisms. researchgate.netmdpi.comsi.edu Chemical ecology studies the role of such compounds in shaping marine populations, communities, and ecosystems. mdpi.comsi.edu
The potent neurotoxicity of these compounds suggests a primary ecological function of chemical defense for the producing organism, V. rugosum. lmu.deresearchgate.net By producing pinnatoxins, the dinoflagellate may deter grazing by zooplankton and other small predators, giving it a competitive advantage and facilitating the formation of blooms. researchgate.net
When these toxins enter the food web, they continue to play a significant ecological role. The accumulation of pteriatoxins in shellfish like Pteria penguin can render them toxic to their own predators, such as marine snails, crustaceans, and fish. clockss.org This transfer of toxins can influence feeding behaviors and predator-prey dynamics, thereby structuring the local marine community. si.edu The presence of these potent chemical agents underscores the complexity of interactions in marine ecosystems, where chemical signals and defenses are fundamental to survival and ecological structure. mdpi.com
Table 3: Organisms in the this compound Food Web
| Role | Organism | Compound(s) |
|---|---|---|
| Primary Producer (of Precursor) | Vulcanodinium rugosum | Pinnatoxins (e.g., PnTX G) mdpi.comnih.gov |
| Primary Consumer / Vector | Pteria penguin | Pteriatoxins A, B, C researchgate.netnih.gov |
Advanced Analytical Methodologies in Pteriatoxin B Research
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Pteriatoxin B and its analogs. Unlike unit mass resolution instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of elemental compositions. ijpras.comresearchgate.net This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which are common in complex biological extracts. researchgate.netnews-medical.net
In the context of this compound research, HRMS, particularly in tandem with fragmentation techniques (MS/MS), was fundamental to its initial structural determination. researchgate.net The high mass accuracy helps in proposing molecular formulas for the parent ion and its fragments, which are essential clues for piecing together the molecule's structure. The process involves acquiring high-resolution full scan data to detect potential metabolites, followed by fragmentation to obtain structural information. ijpras.comnih.gov This strategy enables both the targeted screening for known toxins and the non-targeted discovery of new, previously uncharacterized metabolites. nih.gov
Table 1: Key Advantages of HRMS in Metabolite Identification
| Feature | Description | Relevance to this compound Research |
|---|---|---|
| High Mass Accuracy | Provides mass measurements with low ppm error. | Allows for the confident assignment of elemental compositions for the toxin and its metabolites. researchgate.netnews-medical.net |
| High Resolution | Ability to separate ions with very similar mass-to-charge ratios. | Crucial for resolving this compound from co-eluting, isobaric matrix components in complex samples like shellfish extracts. researchgate.netnews-medical.net |
| Tandem MS (MS/MS) | Enables fragmentation of selected ions to generate structural data. | Fragmentation patterns are used to elucidate the core structure and identify modification sites in this compound analogs. researchgate.net |
| Sensitivity | Detects and identifies compounds at very low concentrations. | Essential for detecting trace levels of potent toxins like this compound in biological and environmental samples. ijpras.com |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Cryogenic Probes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of complex natural products like this compound. researchgate.net While one-dimensional (1D) NMR provides initial information, the extensive proton and carbon signal overlap in a large molecule like this compound requires more advanced methods.
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure. numberanalytics.comipb.pt Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. ipb.ptresearchgate.net For establishing long-range connectivity, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is used, which shows correlations between protons and carbons separated by two or three bonds. ipb.ptresearchgate.net These experiments were instrumental in piecing together the complex polyether macrocycle and spiroketal ring systems of the pteriatoxins. researchgate.net
Technological advancements have further enhanced NMR capabilities. High-field spectrometers provide greater signal dispersion and sensitivity. researchgate.net Cryogenic probes, which cool the instrument's electronics to extremely low temperatures, dramatically increase the signal-to-noise ratio, allowing for the analysis of very small sample quantities, which is often a limiting factor in natural product research. researchgate.netopenpubglobal.comemory.edu
Table 2: Common 2D NMR Experiments in Structural Elucidation
| Experiment | Information Provided | Application in this compound |
|---|---|---|
| COSY | Reveals scalar couplings between protons (¹H-¹H correlations). | Maps out the proton spin systems within the aliphatic chains and rings. ipb.ptresearchgate.net |
| TOCSY | Shows correlations between all protons within a spin system. | Helps to identify all protons belonging to a particular structural fragment, even if they are not directly coupled. ipb.pt |
| HSQC | Correlates protons with their directly attached heteronuclei (typically ¹³C). | Assigns carbon signals based on known proton assignments. researchgate.net |
| HMBC | Shows correlations between protons and heteronuclei over multiple bonds (2-3 bonds). | Connects the individual spin systems and fragments to build the complete carbon skeleton of the macrocycle. ipb.ptresearchgate.net |
| NOESY/ROESY | Identifies protons that are close in space (through-space correlations). | Provides crucial information about the relative stereochemistry and 3D conformation of the molecule. emory.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org It is the method of choice for detecting and quantifying known marine toxins, including this compound, in complex matrices such as shellfish tissue. researchgate.netresearchgate.net
In a typical LC-MS workflow, the sample extract is first injected into an LC system, often using a reversed-phase column (e.g., C18), which separates the components based on their hydrophobicity. mdpi.com The separated compounds then elute from the column and enter the mass spectrometer's ion source, where they are ionized before mass analysis. wikipedia.org The use of tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity. mdpi.comacs.org In this mode, a specific precursor ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored, a process known as Multiple Reaction Monitoring (MRM). ijpras.commdpi.com This technique minimizes matrix interference and allows for reliable quantification even at very low concentrations.
Table 3: Components and Function of an LC-MS System for Toxin Analysis
| Component | Function |
|---|---|
| Liquid Chromatograph (LC) | Separates the components of a complex mixture before they enter the mass spectrometer. wikipedia.org |
| LC Column (e.g., C18) | The stationary phase that interacts with the analytes to achieve separation. mdpi.com |
| Ion Source (e.g., ESI) | Converts the eluted analyte molecules into gas-phase ions. wikipedia.org |
| Mass Analyzer (e.g., Quadrupole, ToF) | Separates ions based on their mass-to-charge (m/z) ratio. mdpi.com |
| Detector | Detects the ions and generates a signal proportional to their abundance. |
Molecular Networking Approaches for Analog Discovery
The discovery of new this compound analogs and metabolites is greatly facilitated by modern computational tools, particularly molecular networking. researchgate.net This approach, often utilizing platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, organizes MS/MS fragmentation data to visualize structural relationships between molecules in a sample. github.io
In molecular networking, all MS/MS spectra from an LC-MS/MS analysis are compared against each other. Spectra with a high degree of similarity, calculated using a cosine score, are clustered together into a "molecular family." github.io The assumption is that structurally similar molecules will produce similar fragmentation patterns. When these clusters are visualized as a network, known compounds (like this compound) can be identified by matching their spectra to a database. The other, unidentified compounds ("nodes") in the same cluster are then highlighted as potential analogs. github.io This method was successfully used to identify unknown analogs of toxins from the dinoflagellate Vulcanodinium rugosum, the organism group responsible for producing the precursors to pteriatoxins. researchgate.net
Table 4: Workflow for Molecular Networking-Based Analog Discovery
| Step | Description |
|---|---|
| Data Acquisition | Perform LC-MS/MS analysis on the sample in data-dependent acquisition mode to collect fragmentation spectra for as many ions as possible. github.io |
| Data Processing | Convert raw data to an open format (e.g., mzXML) and upload to a processing platform like GNPS. github.io |
| Spectral Comparison | The platform's algorithm compares all MS/MS spectra and calculates similarity scores (e.g., cosine scores). |
| Network Generation | Spectra are clustered based on similarity. Each spectrum is a "node," and connections ("edges") are drawn between similar nodes. |
| Database Matching | Nodes are searched against spectral libraries to identify known compounds within the network. |
| Analog Identification | Unidentified nodes connected to a known compound (e.g., this compound) are flagged as putative analogs, differing by specific mass shifts. github.io |
Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights
While instrumental analyses like NMR and MS provide the foundational data for structure determination, computational chemistry and molecular modeling offer a complementary, in-silico approach to refine structures and understand biological mechanisms. nih.govkallipos.gr These methods are particularly valuable when experimental data is ambiguous or when investigating the dynamic behavior of a molecule.
For a complex molecule like this compound, quantum mechanical (QM) calculations can be used to predict NMR chemical shifts. By comparing the calculated shifts for different possible stereoisomers with the experimental data, the most likely relative stereochemistry can be determined. Molecular dynamics (MD) simulations can model the conformational flexibility of the macrocycle in a solvent environment, providing insights into its most stable three-dimensional shapes. nih.gov Furthermore, molecular docking simulations can be employed to model the interaction of this compound with its biological target, such as nicotinic acetylcholine (B1216132) receptors, helping to elucidate the structural basis of its toxicity. nih.gov These computational tools help bridge the gap between static structural data and the dynamic interactions that govern the molecule's function.
Table 5: Common Computational Methods in Natural Product Research
| Method | Primary Use | Application to this compound |
|---|---|---|
| Molecular Mechanics (MM) | Simulates the behavior of large molecules using classical physics-based force fields. kallipos.gr | Used in molecular dynamics simulations to explore the conformational landscape of the macrocycle. |
| Quantum Mechanics (QM) | Uses quantum theory to calculate electronic structure and properties with high accuracy. kallipos.gr | Can predict NMR spectra and reaction energies, aiding in stereochemical assignment and understanding reactivity. |
| Molecular Docking | Predicts the preferred orientation of one molecule when bound to another. nih.gov | Models the binding of this compound to its receptor target to understand the mechanism of action. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Investigates the stability of the toxin-receptor complex and the conformational changes that may occur upon binding. |
Future Directions in Pteriatoxin B Research
Unraveling Complex Biosynthetic Pathways and Enzymology
The complete biosynthetic pathway of pteriatoxins, including Pteriatoxin B, remains an area of active investigation. It is widely suggested that pteriatoxins are not directly produced by a specific organism but are rather biotransformed from pinnatoxins within shellfish. nih.govmdpi.com Pinnatoxin G is hypothesized to be the precursor to Pteriatoxin A, B, and C through metabolic and hydrolytic transformations in these bivalves. nih.gov The dinoflagellate Vulcanodinium rugosum has been identified as the producer of pinnatoxins. nih.govmdpi.com
Future research will likely focus on identifying the specific enzymes and metabolic processes within shellfish that are responsible for converting pinnatoxins into pteriatoxins. This could involve transcriptomic and proteomic studies of bivalves exposed to pinnatoxins to identify upregulated enzymes. Understanding the enzymology of this transformation is crucial for predicting the occurrence of pteriatoxins in different shellfish species and for potentially developing strategies to mitigate their formation. The study of biosynthetic pathways in other marine organisms, such as the investigation into pseudopterosin biosynthesis in soft corals which identified unique multifunctional cytochrome P450 enzymes, could provide a model for approaching the complexities of pteriatoxin formation. nih.gov The evolution of these biosynthetic pathways, potentially through the recruitment of multifunctional enzymes, is another fascinating area for future exploration. nih.govrsc.org
Exploration of Novel Analogues and Derivatives
The known pteriatoxins, A, B, and C, were first isolated from the pearl oyster Pteria penguin. nih.gov this compound and C are stereoisomers. nih.gov The structural similarities between pteriatoxins and pinnatoxins, with the primary difference being a cysteine group on the cyclohexenyl side chain of pteriatoxins, suggest that a wider variety of pteriatoxin analogues may exist. nih.gov
Future research will undoubtedly involve the search for and characterization of new pteriatoxin analogues in various marine bivalves. This exploration could lead to the discovery of derivatives with unique biological activities or toxicological profiles. The total synthesis of known pteriatoxins has been crucial in confirming their absolute stereochemistry and provides a pathway for creating novel derivatives. nih.govnih.gov By modifying the core structure or the side chains of this compound, researchers can create a library of compounds for further study. This approach has been successful in advancing the understanding and application of other complex natural products. researchgate.net
In-depth Characterization of Molecular Interactions for Drug Discovery
Pteriatoxins, like the closely related pinnatoxins, are potent neurotoxins that act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net This specific mode of action makes them valuable tools for studying the structure and function of these receptors, which are implicated in various neurological diseases. researchgate.net
The future of this compound research in this area lies in the detailed characterization of its interactions with nAChR subtypes. Advanced techniques such as isothermal titration calorimetry (ITC) and grating-coupled interferometry (GCI) can provide precise data on binding affinity, stoichiometry, and kinetics. uantwerpen.be Understanding these molecular interactions at a high resolution can inform the rational design of new drugs. advancedsciencenews.com By using the this compound structure as a scaffold, medicinal chemists could develop novel therapeutic agents with improved selectivity and efficacy for treating conditions like Alzheimer's disease, Parkinson's disease, and certain types of cancer. The development of 3D pharmacophore models based on the binding of this compound can also aid in virtual screening for new drug candidates. advancedsciencenews.com
Comprehensive Ecological Impact Assessments
The presence of this compound and other cyclic imine toxins in shellfish raises concerns about their potential impact on marine ecosystems and human health. While currently not associated with human poisonings, their potent toxicity in laboratory studies warrants careful monitoring. mdpi.com
Future research should focus on comprehensive ecological impact assessments. This includes developing a better understanding of the environmental factors that favor the growth of Vulcanodinium rugosum, the producer of the precursor pinnatoxins. forest-trends.orgresearchgate.net Monitoring programs need to be expanded to more geographic locations and a wider variety of shellfish species to determine the global distribution and prevalence of pteriatoxins. mdpi.com Long-term studies are necessary to assess the chronic effects of low-level exposure to these toxins on marine organisms and to evaluate the potential for bioaccumulation up the food chain. Such assessments are crucial for informing public health policies and ensuring the safety of seafood. service.gov.ukisa.org.jm
Development of Advanced Analytical and Detection Methods for Research Purposes
The detection and quantification of this compound are currently challenging due to the lack of certified reference materials and the complexity of the shellfish matrix. researchgate.netmdpi.com The traditional mouse bioassay is increasingly being replaced by more specific and ethical chemical methods. researchgate.net
The future of this compound detection lies in the development of highly sensitive and specific analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. unesco.orgcsic.esacs.org Continued advancements in LC-MS technology will enable the detection of trace levels of this compound and its analogues. acs.org Furthermore, the development of alternative detection methods, such as receptor-based assays and aptamer-based biosensors, holds promise for rapid and field-portable screening tools. researchgate.netnih.gov The availability of validated and standardized methods is essential for both research and regulatory monitoring to ensure data quality and comparability across different laboratories. vu.edu.au
Q & A
Q. How is Pteriatoxin B structurally identified and validated in academic studies?
Methodological guidance: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For validation, researchers should cross-reference spectral data with published datasets and confirm purity via HPLC or LC-MS. Reproducibility requires detailed protocols for sample preparation and instrument calibration .
Q. What experimental models are commonly used to study this compound’s bioactivity?
Methodological guidance: In vitro assays (e.g., cytotoxicity tests on cancer cell lines) are standard for initial screening. Researchers must specify cell lines, culture conditions, and controls (e.g., solvent-only controls). For mechanistic studies, techniques like fluorescence microscopy or flow cytometry are employed to assess apoptosis or oxidative stress. In vivo models (e.g., zebrafish or murine systems) require ethical approvals and rigorous dose-response designs .
Q. What are the key challenges in synthesizing this compound for laboratory use?
Methodological guidance: Challenges include stereochemical complexity and instability of intermediates. Synthetic routes often rely on multi-step organic reactions (e.g., asymmetric catalysis), requiring characterization at each step. Researchers should document reaction conditions (temperature, catalysts) and validate intermediates via spectroscopic methods. Contaminants must be quantified using GC-MS or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
Methodological guidance: Discrepancies may arise from variations in assay protocols (e.g., incubation time, cell viability markers). A meta-analysis of existing studies should compare experimental parameters and apply statistical tools (e.g., ANOVA) to identify confounding variables. Replicating studies under standardized conditions is critical .
Q. What strategies optimize the isolation of this compound from natural sources?
Methodological guidance: Column chromatography (e.g., silica gel, Sephadex LH-20) paired with solvent gradient systems enhances purity. Researchers should validate extraction efficiency using mass spectrometry and compare yields across solvents (e.g., methanol vs. dichloromethane). Stability studies under varying pH and temperature conditions are recommended to prevent degradation .
Q. How do in vitro and in vivo toxicity profiles of this compound differ, and what implications does this have for therapeutic development?
Methodological guidance: In vitro models may underestimate metabolic effects observed in vivo. Researchers should integrate pharmacokinetic studies (e.g., bioavailability, half-life) and compare toxicity endpoints (e.g., LD50, organ histopathology). Multi-omics approaches (transcriptomics, proteomics) can identify off-target effects .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Methodological guidance: Nonlinear regression models (e.g., Hill equation) are standard. Researchers must report confidence intervals, IC50 values, and goodness-of-fit metrics (R²). Outliers should be assessed via Grubbs’ test. Open-source tools like GraphPad Prism or R packages (drc) enhance reproducibility .
Q. How can researchers ensure reproducibility in this compound experiments across laboratories?
Methodological guidance: Detailed protocols for instrumentation settings, reagent batches, and data normalization must be shared. Collaborative inter-laboratory studies using blinded samples can identify variability sources. Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is critical .
Table 1: Key Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
